4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid (herein referred to as BAC) is a novel thiazole derivative that has been investigated for its potential therapeutic applications. [] It belongs to a class of compounds known for their xanthine oxidase inhibitory and free radical scavenging properties. [, ] BAC is a structural analog of febuxostat, a drug used to treat gout by reducing uric acid production. [] This compound is of interest in scientific research due to its potential antioxidant and anti-inflammatory activities, particularly in the context of diabetes. []
BAC is synthesized as part of a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives. [] The synthesis involves incorporating a methylene amine spacer between the phenyl ring and the thiazole ring, unlike in febuxostat, where these rings are directly linked. [] This spacer is introduced to facilitate hydrogen bonding with the active site residues of the enzyme xanthine oxidase. []
While the specific synthesis protocol for BAC is not detailed in the provided abstracts, the synthesis of similar 2-aminothiazole-5-carboxylic acid phenylamide derivatives involved a "systematic combinatorial chemical approach." [] This likely involved reacting a substituted 2-aminothiazole-5-carboxylic acid with a suitable amine, such as 2-methylbenzylamine, under appropriate reaction conditions.
Potential Antidiabetic Agent: BAC has shown promise in preclinical studies using streptozotocin-induced diabetic rats, a model of type 1 diabetes. [] In these studies, BAC administration led to:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: